REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[S:7][C:8]([C:10]([OH:12])=[O:11])=[CH:9][C:5]=2[CH:4]=1.[CH2:17](O)[CH3:18]>>[CH2:17]([O:11][C:10]([C:8]1[S:7][C:6]2[CH:13]=[C:14]([O:15][CH3:16])[C:3]([O:2][CH3:1])=[CH:4][C:5]=2[CH:9]=1)=[O:12])[CH3:18]
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
|
COC1=CC2=C(SC(=C2)C(=O)O)C=C1OC
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Name
|
|
Quantity
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80 mL
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Type
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reactant
|
Smiles
|
C(C)O
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Type
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CUSTOM
|
Details
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the mixture was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 5 hours
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Duration
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5 h
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Type
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CUSTOM
|
Details
|
The resultant solution was evaporated to dryness
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Type
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CUSTOM
|
Details
|
crystallised from dichlolormethane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC2=C(S1)C=C(C(=C2)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |